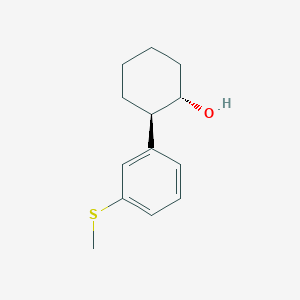![molecular formula C13H17FO2 B7995564 3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde](/img/structure/B7995564.png)
3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a fluorine atom and a pentyloxy group attached to a benzene ring, with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde typically involves the introduction of the pentyloxy group and the fluorine atom onto the benzene ring, followed by the formation of the aldehyde group. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced to the benzene ring. The pentyloxy group can be added through an etherification reaction. The final step involves the oxidation of the corresponding alcohol to form the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Fluoro-4-[(n-pentyloxy)methyl]benzoic acid.
Reduction: 3-Fluoro-4-[(n-pentyloxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a pentyloxy group.
4-Fluorobenzaldehyde: Lacks the pentyloxy group, making it less complex.
3-Fluoro-4-ethoxybenzaldehyde: Contains an ethoxy group instead of a pentyloxy group.
Uniqueness
3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde is unique due to the presence of both the fluorine atom and the pentyloxy group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-fluoro-4-(pentoxymethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-2-3-4-7-16-10-12-6-5-11(9-15)8-13(12)14/h5-6,8-9H,2-4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUUJBXRQOVIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1=C(C=C(C=C1)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(Diethylamino)phenyl]-3-methyl-butan-2-ol](/img/structure/B7995490.png)
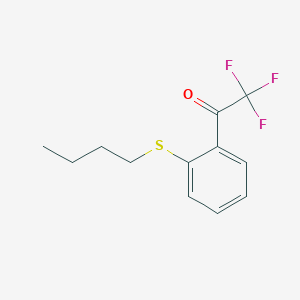
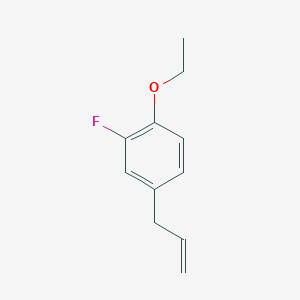
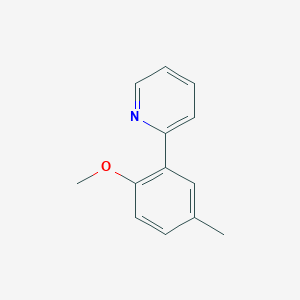
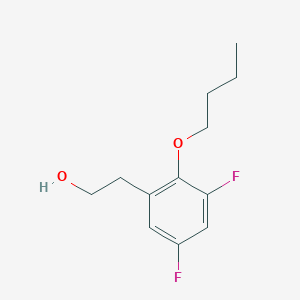
![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopentanol](/img/structure/B7995525.png)
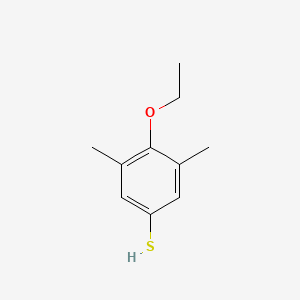
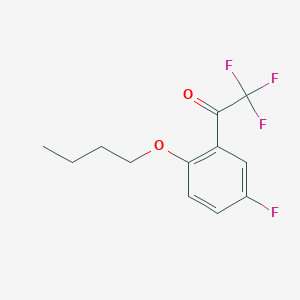

![1-Chloro-2-fluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995556.png)
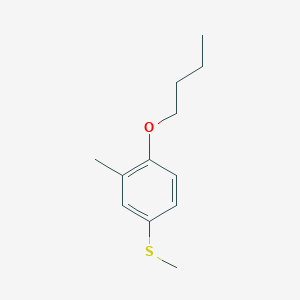
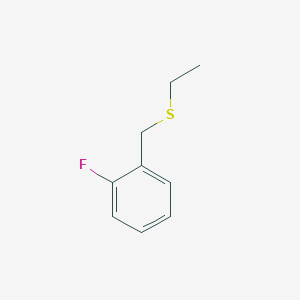
![2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7995569.png)
